Cas no 343929-61-3 (Benzo[b]thiophene-6-ol, 2,3-dihydro-)
Benzo[b]thiophene-6-ol, 2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene-6-ol, 2,3-dihydro-
- 2,3-dihydro-1-benzothiophen-6-ol
- 2,3-dihydrobenzo[b]thiophen-6-ol
- EN300-6938131
- ADLXYQZCQWIJGO-UHFFFAOYSA-N
- SCHEMBL5430890
- 343929-61-3
-
- Inchi: 1S/C8H8OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2
- InChI Key: ADLXYQZCQWIJGO-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2CC1)O
Computed Properties
- Exact Mass: 152.02964
- Monoisotopic Mass: 152.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 20.23
Benzo[b]thiophene-6-ol, 2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6938131-0.05g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 0.05g |
$315.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-0.1g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 0.1g |
$470.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-0.25g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 0.25g |
$672.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-0.5g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 0.5g |
$1058.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-1.0g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 1.0g |
$1357.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-2.5g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 2.5g |
$2660.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-5.0g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 5.0g |
$3935.0 | 2023-07-07 | ||
| Enamine | EN300-6938131-10.0g |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 10.0g |
$5837.0 | 2023-07-07 | ||
| Aaron | AR027WS1-50mg |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 95% | 50mg |
$459.00 | 2025-02-15 | |
| Aaron | AR027WS1-100mg |
2,3-dihydro-1-benzothiophen-6-ol |
343929-61-3 | 95% | 100mg |
$672.00 | 2025-02-15 |
Benzo[b]thiophene-6-ol, 2,3-dihydro- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Benzo[b]thiophene-6-ol, 2,3-dihydro-
Benzo[b]thiophene-6-ol, 2,3-dihydro- (CAS No. 343929-61-3): An Overview of a Promising Compound in Pharmaceutical Research
Benzo[b]thiophene-6-ol, 2,3-dihydro- (CAS No. 343929-61-3) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties
Benzo[b]thiophene-6-ol, 2,3-dihydro- is a derivative of benzo[b]thiophene, a heterocyclic compound with a benzene ring fused to a thiophene ring. The presence of the hydroxyl group at the 6-position and the dihydro configuration at the 2,3-positions contribute to its distinct chemical properties. The compound exhibits moderate solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions. Its molecular formula is C10H10O and its molecular weight is approximately 154.18 g/mol.
Synthesis Methods
The synthesis of benzo[b]thiophene-6-ol, 2,3-dihydro- has been explored through several routes. One common method involves the cyclization of an appropriate precursor followed by reduction and hydroxylation steps. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel synthetic pathway that utilized palladium-catalyzed cross-coupling reactions to form the benzo[b]thiophene core, followed by selective reduction and hydroxylation to yield the target compound. This method offers high yields and excellent regioselectivity, making it a preferred choice for large-scale production.
Biological Activities
Benzo[b]thiophene-6-ol, 2,3-dihydro- has shown promising biological activities in various preclinical studies. One of its notable properties is its antioxidant activity. Research conducted at the University of California in 2020 demonstrated that the compound effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage. This property makes it a potential candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant effects, benzo[b]thiophene-6-ol, 2,3-dihydro- has also been investigated for its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2019 reported that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it could be useful in managing inflammatory conditions like arthritis and inflammatory bowel disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of benzo[b]thiophene-6-ol, 2,3-dihydro- is currently being evaluated through various clinical trials. A phase I clinical trial conducted by a leading pharmaceutical company aimed to assess the safety and pharmacokinetics of the compound in healthy volunteers. The results showed that it was well-tolerated at doses up to 50 mg/kg with no serious adverse effects reported. The pharmacokinetic profile indicated rapid absorption and moderate bioavailability.
A phase II trial is currently underway to evaluate the efficacy of benzo[b]thiophene-6-ol, 2,3-dihydro- in patients with mild to moderate Alzheimer's disease. Preliminary data suggest that it may improve cognitive function and reduce biomarkers of neuroinflammation. These findings are encouraging and warrant further investigation in larger patient populations.
Current Research Trends
The ongoing research on benzo[b]thiophene-6-ol, 2,3-dihydro- is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs that can enhance its bioavailability and reduce side effects. A recent study published in Bioorganic & Medicinal Chemistry Letters described a series of prodrugs designed to improve the oral absorption and stability of the compound.
Another area of active research is the use of nanotechnology to deliver benzo[b]thiophene-6-ol, 2,3-dihydro- more effectively to target tissues. Nanoparticle formulations have shown promise in improving drug delivery efficiency and reducing systemic toxicity. For example, a study published in Nanomedicine: Nanotechnology, Biology and Medicine in 2021 demonstrated that encapsulating the compound in polymeric nanoparticles significantly enhanced its accumulation in brain tissue compared to free drug administration.
Conclusion
In conclusion, benzo[b]thiophene-6-ol, 2,3-dihydro- (CAS No. 343929-61-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers valuable properties such as antioxidant and anti-inflammatory effects, making it an attractive candidate for further development in pharmaceutical research. Ongoing clinical trials and innovative research approaches are expected to uncover new insights into its mechanisms of action and optimize its use as a therapeutic agent.
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